molecular formula C7H13NO B12599921 (2R)-1-Ethylpyrrolidine-2-carbaldehyde CAS No. 912852-85-8

(2R)-1-Ethylpyrrolidine-2-carbaldehyde

Katalognummer: B12599921
CAS-Nummer: 912852-85-8
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: JZTDQNCGEQOQLX-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-Ethylpyrrolidine-2-carbaldehyde is an organic compound with a pyrrolidine ring structure This compound is notable for its chiral center, which imparts specific stereochemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Ethylpyrrolidine-2-carbaldehyde typically involves the reaction of ethylamine with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-1-Ethylpyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R)-1-Ethylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    (2S)-1-Ethylpyrrolidine-2-carbaldehyde: The enantiomer of the compound, differing in stereochemistry.

    1-Methylpyrrolidine-2-carbaldehyde: A similar compound with a methyl group instead of an ethyl group.

    Pyrrolidine-2-carbaldehyde: A simpler analog without the ethyl substitution.

Uniqueness: (2R)-1-Ethylpyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other analogs. This stereochemical specificity is crucial in applications such as drug development, where the orientation of the molecule can significantly impact its efficacy and safety.

Eigenschaften

CAS-Nummer

912852-85-8

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

(2R)-1-ethylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1

InChI-Schlüssel

JZTDQNCGEQOQLX-SSDOTTSWSA-N

Isomerische SMILES

CCN1CCC[C@@H]1C=O

Kanonische SMILES

CCN1CCCC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.